molecular formula C22H18O2 B1655484 1-[2-(1-Naphthyloxy)ethoxy]naphthalene CAS No. 3722-84-7

1-[2-(1-Naphthyloxy)ethoxy]naphthalene

Cat. No.: B1655484
CAS No.: 3722-84-7
M. Wt: 314.4 g/mol
InChI Key: BVNOEVBDBZASNP-UHFFFAOYSA-N
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Description

1-[2-(1-Naphthyloxy)ethoxy]naphthalene is a binaphthyl ether derivative characterized by two naphthalene rings connected via an ethoxy linker. The structure consists of a naphthyl group attached to an ethoxy chain, which is further bonded to a second naphthalene moiety. However, detailed experimental data on its physical properties, toxicity, and synthesis remain sparse in the literature.

Properties

CAS No.

3722-84-7

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-(2-naphthalen-1-yloxyethoxy)naphthalene

InChI

InChI=1S/C22H18O2/c1-3-11-19-17(7-1)9-5-13-21(19)23-15-16-24-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2

InChI Key

BVNOEVBDBZASNP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCCOC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCOC3=CC=CC4=CC=CC=C43

Other CAS No.

54951-71-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethoxynaphthalene

  • Structure : Single naphthalene ring with an ethoxy group at the 1-position.
  • Physical Properties :
    • Molecular weight: 172.22 g/mol .
    • Melting point: 5.5°C; Boiling point: 280.5°C .
  • Applications : Used as a solvent or intermediate in organic synthesis.
  • Key Differences : The absence of a second naphthyl group reduces molecular weight and rigidity compared to 1-[2-(1-Naphthyloxy)ethoxy]naphthalene. Lower molecular weight may enhance volatility and solubility in polar solvents.

1,5-Bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene

  • Structure : Two naphthalene rings connected via a tri-ethoxy chain with terminal hydroxyl groups.
  • Physical Properties :
    • Molecular weight: 424.49 g/mol .
  • Applications: Potential use in surfactants or polymers due to hydrophilic ethoxy/hydroxyl groups.
  • Key Differences : The extended ethoxy chain and hydroxyl groups increase hydrophilicity and flexibility, contrasting with the rigid, hydrophobic structure of this compound.

2-[(1-Naphthyloxy)methyl]oxirane (Alpha-Naphthyl Glycidyl Ether)

  • Structure : Epoxide-functionalized naphthyl ether.
  • Applications : Reactive intermediate in resin synthesis .
  • Key Differences : The epoxide group introduces high reactivity for polymerization, unlike the stable ether linkage in this compound.

1-Methoxy-4-(methoxymethyl)naphthalene

  • Structure : Naphthalene with methoxy and methoxymethyl substituents.
  • Physical Properties :
    • Molecular weight: 202.22 g/mol .

Toxicological and Environmental Profiles

Naphthalene and Alkylated Derivatives

  • Naphthalene: Known for respiratory toxicity and carcinogenicity in rodents .
  • 1-Methylnaphthalene : Exhibits lower acute toxicity but may cause hepatic and renal effects in chronic exposure .
  • Relevance to Target Compound: The ethoxy linker in this compound may alter metabolic pathways compared to methyl or unsubstituted naphthalenes.

Environmental Fate

  • Persistence : Larger, hydrophobic compounds like this compound may bioaccumulate in sediments, similar to methylnaphthalenes .
  • Degradation : Ether linkages are resistant to hydrolysis, suggesting slower environmental breakdown compared to esters or epoxides .

Data Gaps and Research Needs

  • Physical Properties : Experimental data on melting/boiling points, solubility, and crystallinity are lacking.
  • Toxicity: No studies directly address this compound’s health effects; extrapolation from naphthalene derivatives is necessary.
  • Environmental Impact : Degradation pathways and ecotoxicological studies are needed.

Comparative Data Table

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications Toxicity Profile
This compound 320.38 Materials, Pharmaceuticals Unknown; likely low acute
1-Ethoxynaphthalene 172.22 5.5 280.5 Solvents, Synthesis Low (limited data)
1,5-Bis[...]naphthalene 424.49 Polymers, Surfactants Unstudied
2-[(1-Naphthyloxy)methyl]oxirane 214.26 Epoxy resins Irritant (epoxide hazard)

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